3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to interact with specific molecular targets. This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and a sulfonylamino group attached to a 4-methylphenyl ring.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, also known as MSAB, is β-catenin . β-catenin is a crucial component of the Wnt signaling pathway, which plays a significant role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of MSAB with β-catenin affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB downregulates Wnt/β-catenin target genes . This action selectively inhibits the proliferation of Wnt-dependent cancer cells .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of MSAB’s action is the suppression of Wnt-dependent cancer cell proliferation . By degrading β-catenin and downregulating Wnt/β-catenin target genes, MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
It is known that msab is stored at -20°c , suggesting that temperature could be a significant factor in its stability
Biochemical Analysis
Biochemical Properties
3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in the cellular environment can lead to significant changes in cellular behavior .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is specific and influences its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-methylbenzenesulfonyl chloride, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is reacted with methylamine to form the sulfonylamino intermediate. This intermediate is then coupled with the benzoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound.
Scientific Research Applications
3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential therapeutic effects, particularly in targeting specific pathways involved in diseases like cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid methyl ester
Uniqueness
3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific interaction with β-catenin, which is not commonly observed in similar compounds. This specificity makes it a valuable tool in research focused on the Wnt signaling pathway and its role in cancer .
Properties
IUPAC Name |
3-methyl-4-[(4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-6-13(7-4-10)21(19,20)16-14-8-5-12(15(17)18)9-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCZVBZQKGFIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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